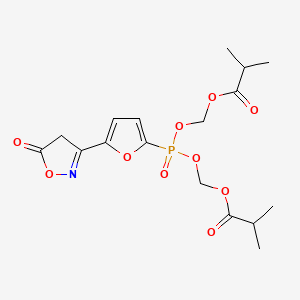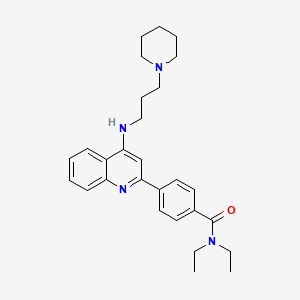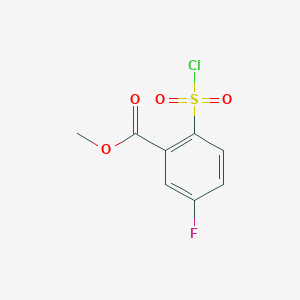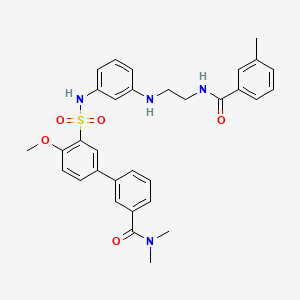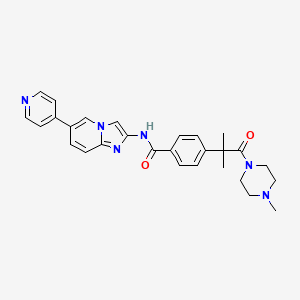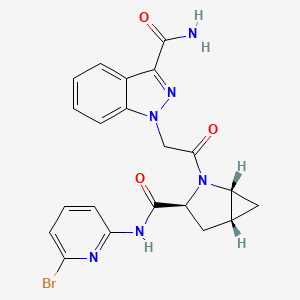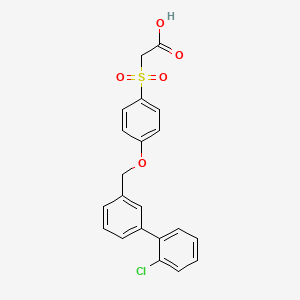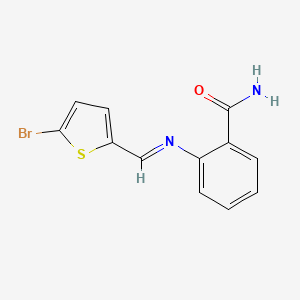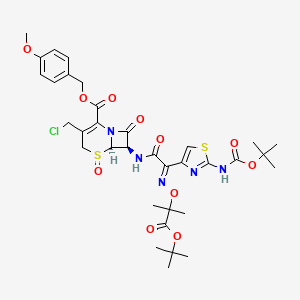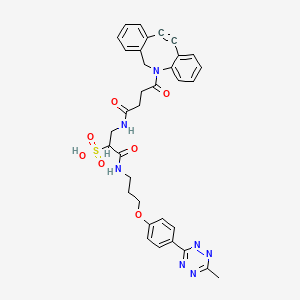
甲基四嗪-DBCO
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyltetrazine-DBCO is a water-soluble, heterobifunctional reagent used primarily in bioorthogonal chemistry. It facilitates the conversion of azido-containing peptides or proteins into tetrazine-modified peptides or proteins through a copper-free click reaction. This reaction is highly efficient and does not require a catalyst or auxiliary reagents .
科学研究应用
Methyltetrazine-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the efficient and selective labeling of biomolecules.
Biology: Facilitates the study of protein-protein interactions, cellular processes, and biomolecular imaging.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Methyltetrazine-DBCO enables the precise attachment of therapeutic agents to antibodies, enhancing their efficacy and reducing off-target effects.
Industry: Utilized in the production of bioconjugates for diagnostic and therapeutic applications.
作用机制
Target of Action
Methyltetrazine-DBCO is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent that contains a DBCO group . The primary targets of Methyltetrazine-DBCO are molecules containing Azide groups . It is used to convert azido-containing peptides or proteins into tetrazine-modified peptides or proteins .
Mode of Action
Methyltetrazine-DBCO interacts with its targets through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction . Methyltetrazine-DBCO also contains a Tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups .
Biochemical Pathways
The biochemical pathways affected by Methyltetrazine-DBCO are those involved in the synthesis of antibody-drug conjugates (ADCs) . These ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . The downstream effects of these pathways include the production of ADCs that can target specific cells for therapeutic purposes .
Pharmacokinetics
It is known to be water-soluble , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties. Water solubility can enhance the bioavailability of the compound, allowing it to be more readily absorbed and distributed within the body .
Result of Action
The result of Methyltetrazine-DBCO’s action is the conversion of azido-containing peptides or proteins into tetrazine-modified peptides or proteins . This conversion is crucial in the synthesis of ADCs, which are emerging chemotherapeutic agents with striking clinical success .
Action Environment
The action environment of Methyltetrazine-DBCO can influence its action, efficacy, and stability. As a water-soluble compound , it may be more stable and effective in aqueous environments.
生化分析
Biochemical Properties
Methyltetrazine-DBCO plays a significant role in biochemical reactions. It interacts with azido-containing peptides or proteins, converting them into tetrazine-modified peptides or proteins . This interaction is facilitated by a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry .
Cellular Effects
The effects of Methyltetrazine-DBCO on cells are primarily observed in the context of its role in the synthesis of ADCs . ADCs are a class of therapeutics that combine the specificity of antibodies with the potency of cytotoxic drugs, allowing for targeted treatment of diseases like cancer . The Methyltetrazine-DBCO linker is crucial for the formation of these ADCs .
Molecular Mechanism
Methyltetrazine-DBCO exerts its effects at the molecular level through its interactions with azido-containing biomolecules . The DBCO group in Methyltetrazine-DBCO can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with azido-containing molecules . This reaction does not require a catalyst, making it ideal for biological applications .
Temporal Effects in Laboratory Settings
The effects of Methyltetrazine-DBCO over time in laboratory settings are primarily related to its role in the synthesis of ADCs
Metabolic Pathways
As a linker used in the synthesis of ADCs, it is primarily involved in the formation of covalent bonds between antibodies and cytotoxic drugs .
Transport and Distribution
As a linker molecule, it is likely involved in facilitating the targeted delivery of cytotoxic drugs to specific cells via ADCs .
Subcellular Localization
As a linker molecule, it is primarily involved in the formation of ADCs, which can be directed to specific cellular compartments via the specificity of the antibody component .
准备方法
Synthetic Routes and Reaction Conditions: Methyltetrazine-DBCO is synthesized through a series of chemical reactions involving the functionalization of dibenzocyclooctyne (DBCO) with methyltetrazine. The process typically involves the following steps:
Functionalization of DBCO: DBCO is first functionalized with a suitable linker, such as polyethylene glycol (PEG), to enhance its solubility and reactivity.
Coupling Reaction: The functionalized DBCO is then coupled with methyltetrazine under mild reaction conditions, often in the presence of a base such as triethylamine.
Purification: The final product is purified using chromatographic techniques to obtain high purity methyltetrazine-DBCO.
Industrial Production Methods: In an industrial setting, the production of methyltetrazine-DBCO follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions: Methyltetrazine-DBCO primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder reaction with trans-cyclooctene (TCO). This reaction is highly selective and efficient, making it ideal for bioconjugation applications.
Common Reagents and Conditions:
Reagents: Trans-cyclooctene (TCO), azido-containing peptides or proteins.
Conditions: The reaction is typically carried out in aqueous solutions at room temperature, without the need for catalysts or auxiliary reagents.
Major Products: The major products formed from these reactions are tetrazine-modified peptides or proteins, which can be further utilized in various biochemical applications .
相似化合物的比较
Methyltetrazine-DBCO is unique in its ability to undergo rapid and selective bioorthogonal reactions without the need for catalysts. Similar compounds include:
Methyltetrazine-PEG4-acid: Another methyltetrazine derivative with a polyethylene glycol linker, used for similar bioconjugation applications.
Tetrazine-PEG-Alkyne: A tetrazine derivative that reacts with alkynes in click chemistry reactions.
Methyltetrazine-PEG12-NHS ester: A methyltetrazine derivative with an N-hydroxysuccinimide ester group, used for amine-reactive bioconjugation.
Methyltetrazine-DBCO stands out due to its high reactivity and efficiency in bioorthogonal reactions, making it a preferred choice for many researchers.
属性
IUPAC Name |
3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-1-[3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propylamino]-1-oxopropane-2-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33N7O7S/c1-23-37-39-33(40-38-23)26-13-15-28(16-14-26)48-20-6-19-35-34(44)30(49(45,46)47)21-36-31(42)17-18-32(43)41-22-27-9-3-2-7-24(27)11-12-25-8-4-5-10-29(25)41/h2-5,7-10,13-16,30H,6,17-22H2,1H3,(H,35,44)(H,36,42)(H,45,46,47) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYPWVPKWWTZRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCNC(=O)C(CNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33N7O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

